molecular formula C12H14N2O2 B2786446 rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile CAS No. 1823973-57-4

rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile

Cat. No. B2786446
CAS RN: 1823973-57-4
M. Wt: 218.256
InChI Key: WLYURHFJZRQFAC-RYUDHWBXSA-N
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Description

Rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile, also known as rac-HPMC, is a chiral compound that has been widely used in scientific research. It is a morpholine derivative that has a hydroxymethyl group and a phenyl group attached to the carbon atom of the morpholine ring. Rac-HPMC has a unique stereochemistry that makes it an important building block for the synthesis of other chiral compounds.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is not well understood. However, it is believed to act as a nucleophile in certain reactions, such as the Mannich-type reaction used in its synthesis. Rac-HPMC may also act as a chiral auxiliary in asymmetric catalysis, where it helps to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile. However, it has been reported that rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is relatively non-toxic and has low mutagenic potential. In addition, rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile has been shown to have good solubility in water and organic solvents, which makes it a useful compound for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is its unique stereochemistry, which makes it an important building block for the synthesis of other chiral compounds. Rac-HPMC is also relatively non-toxic and has low mutagenic potential, which makes it a safe compound to work with in the laboratory. However, one of the limitations of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is that it is a racemic mixture, which means that it contains both enantiomers. This can make it difficult to study the specific effects of each enantiomer.

Future Directions

There are several future directions for the study of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile. One direction is the development of new methods for the synthesis of chiral compounds using rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile as a building block. Another direction is the study of the specific effects of each enantiomer of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile. In addition, rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile could be used as a starting material for the synthesis of new drugs with improved pharmacological properties. Finally, rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile could be used as a ligand in asymmetric catalysis to develop new methods for the synthesis of chiral compounds.

Synthesis Methods

The synthesis of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile involves the reaction of 3-aminomorpholine with benzaldehyde and acetonitrile in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, which results in the formation of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile as a racemic mixture. The stereochemistry of rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile is determined by the stereochemistry of the starting material, 3-aminomorpholine.

Scientific Research Applications

Rac-HPMC has been used in various scientific research applications, including asymmetric synthesis, drug discovery, and catalysis. It is an important building block for the synthesis of other chiral compounds, such as chiral amino alcohols and chiral amines. Rac-HPMC has also been used as a ligand in asymmetric catalysis, which has led to the development of new methods for the synthesis of chiral compounds. In addition, rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile has been used in drug discovery as a scaffold for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

(3S,5R)-3-(hydroxymethyl)-5-phenylmorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-7-12(8-15)9-16-6-11(14-12)10-4-2-1-3-5-10/h1-5,11,14-15H,6,8-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYURHFJZRQFAC-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(CO1)(CO)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@](CO1)(CO)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3R,5S)-3-(Hydroxymethyl)-5-phenylmorpholine-3-carbonitrile

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